7-chloro-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine: is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a chlorine atom at the 7th position and a dioxepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with ethylene glycol in the presence of a strong acid catalyst to form the dioxepine ring. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced benzodioxepine derivatives.
Substitution: Formation of substituted benzodioxepine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in the context of treating various diseases. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is explored for its applications in material science, including the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: Known for its anxiolytic and sedative properties.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antiviral activities.
7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one: Used as an anxiolytic agent.
Uniqueness: 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its dioxepine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHWZUXLOBEGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Cl)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270122 | |
Record name | 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147644-10-8 | |
Record name | 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147644-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701270122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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